MHY336
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Overview
Description
Novel topoisomerase II inhibitor, markedly inducing apoptotic cell death via the mitochondria-mediated intrinsic pathway in LNCaP cells; High Quality Biochemicals for Research Uses
Scientific Research Applications
DNA Non-intercalative Topoisomerase II Catalytic Inhibitor
5-Hydroxy-2-phenyl-7-(thiiran-2-ylmethoxy)-4H-chromen-4-one, a compound related to your query, has been identified as a DNA non-intercalative topoisomerase II specific catalytic inhibitor. This compound targets the ATP-binding domain of topoisomerase II and exhibits high selectivity against the α-isoform, demonstrating lower toxicity compared to other topoisomerase II poisons like etoposide (Park et al., 2019).
Structural Studies in Crystallography
Compounds structurally similar to your query have been synthesized and analyzed using X-ray crystallography. For example, 4-(oxiran-2-ylmethoxy)benzoic acid has been crystallized in the monoclinic system, providing valuable information for structural chemistry and potential pharmaceutical applications (Obreza & Perdih, 2012).
Cytotoxic Agents in Cancer Research
Novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. Some of these analogues showed promising cytotoxic activity, surpassing that of the parent compound, indicating potential applications in cancer therapy (Liu et al., 2017).
Synthesis of Biocidal Compounds for Industrial Applications
New biocidal compounds have been synthesized, including those with 4-(oxiran-2-ylmethoxy) phenyl moieties. These compounds have shown promising applications in the plastic industry, demonstrating antimicrobial activity against various bacterial strains (Zaiton et al., 2018).
Electrochemical Detection of DNA
Compounds with oxiran-2-ylmethoxy groups have been explored as potential labels for electrochemical detection of DNA, indicating their utility in biochemical and diagnostic applications (Šimonová et al., 2014).
Anticorrosive Behavior in Material Science
In material science, aromatic epoxy monomers containing oxiran-2-yl-methoxy groups have been studied for their anticorrosive properties on carbon steel in acidic solutions. These studies provide insights into the development of new materials with enhanced durability and resistance to corrosion (Dagdag et al., 2019).
Properties
CAS No. |
84858-42-4 |
---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-hydroxy-7-(oxiran-2-ylmethoxy)-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H14O5/c19-14-6-12(21-9-13-10-22-13)7-17-18(14)15(20)8-16(23-17)11-4-2-1-3-5-11/h1-8,13,19H,9-10H2 |
InChI Key |
UDIGIQIAYHXCND-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Canonical SMILES |
C1C(O1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Synonyms |
5-Hydroxy-7-(oxiran-2-ylmethoxy)-2-phenyl-4H-chromen-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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